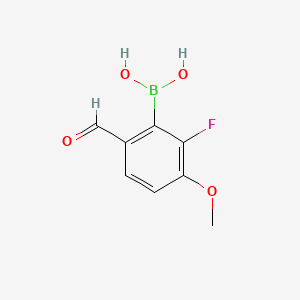
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a formyl group, and a methoxy group attached to a fluorinated benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group . The reaction conditions often include the use of palladium catalysts and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: (2-Fluoro-6-carboxy-3-methoxyphenyl)boronic acid.
Reduction: (2-Fluoro-6-hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Various halogenated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
(2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide to form the desired product .
Comparison with Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison: (2-Fluoro-6-formyl-3-methoxyphenyl)boronic acid is unique due to the presence of both a formyl group and a methoxy group on a fluorinated benzene ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C8H8BFO4 |
|---|---|
Molecular Weight |
197.96 g/mol |
IUPAC Name |
(2-fluoro-6-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4,12-13H,1H3 |
InChI Key |
IYBQXWSTGBTERC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















